2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
2-(Benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to the α-carbon of the acetamide backbone. The compound’s structure includes a thiophen-3-yl moiety and a pyrazole-substituted ethyl group, which contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(14-24-12-15-5-2-1-3-6-15)19-11-17(16-7-10-23-13-16)21-9-4-8-20-21/h1-10,13,17H,11-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGUGJRPGGYEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group can be introduced through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the benzylsulfanyl and pyrazolyl intermediates with a thiophen-3-yl acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolyl or thiophenyl groups.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazolyl or thiophenyl derivatives.
Substitution: Substituted benzylsulfanyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing new pharmaceuticals, especially for conditions related to:
- Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for treating epilepsy or neuropathic pain. Studies have shown that similar compounds exhibit anticonvulsant properties, outperforming traditional medications like phenobarbital in animal models .
- Anti-inflammatory Agents : The benzylsulfanyl and pyrazole components may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis or chronic pain.
Material Science
The unique chemical structure allows for the exploration of novel materials with specific electronic or mechanical properties. The compound's reactivity can lead to the synthesis of polymers or other materials that could be used in advanced applications such as sensors or electronic devices.
Biological Studies
As a probe in biological research, this compound can help elucidate pathways involving sulfur-containing compounds. Its ability to interact with thiol groups in proteins may aid in understanding redox biology and cellular signaling mechanisms.
Case Study 1: Anticonvulsant Activity
Research has indicated that derivatives of related compounds exhibit significant anticonvulsant activities in animal models. For instance, studies have shown that N'-benzyl 2-amino acetamides demonstrate efficacy in maximal electroshock seizure tests, suggesting that similar structural motifs could enhance the pharmacological profile of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide .
Case Study 2: Anti-inflammatory Effects
In vitro studies on compounds with similar functional groups have revealed their ability to inhibit pro-inflammatory cytokines. This suggests that the target compound may also possess anti-inflammatory properties worth exploring further in clinical settings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives reported in recent literature. Key differences in substituents, synthesis, and properties are highlighted.
Structural Analogues and Substituent Variations
Physicochemical and Structural Properties
- Lipophilicity : The benzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to analogues with polar tetrazole (logP ~2.1) or pyridine (logP ~1.8) groups .
- Crystal Packing : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains . The target compound’s bulkier benzylsulfanyl group may disrupt such packing, favoring amorphous solid forms.
- Bioactivity Potential: N-Substituted acetamides with thiazole or pyrazole groups show antimicrobial activity due to structural mimicry of benzylpenicillin’s lateral chain . The target compound’s thiophen-3-yl and pyrazole motifs may enhance binding to bacterial targets.
Biological Activity
The compound 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a novel organic compound that integrates multiple functional groups, including a benzylsulfanyl moiety, a pyrazole ring, and a thiophene group. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name for the compound is 2-benzylsulfanyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide . The molecular formula is , with a molecular weight of approximately 302.39 g/mol. The structural features include:
- Benzylsulfanyl group : Known for its ability to interact with thiol groups in proteins.
- Pyrazole ring : Associated with various biological activities, including anti-inflammatory and analgesic effects.
- Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:
- Antioxidant activity
- Anti-inflammatory properties
- Antimicrobial effects
- Neuroprotective effects
Antioxidant Activity
A study demonstrated that compounds similar to this compound showed significant antioxidant properties. For instance, derivatives containing pyrazole exhibited high DPPH scavenging activity, with some compounds achieving over 90% inhibition at concentrations as low as 100 µg/mL .
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 88.50 ± 0.60 | 10.00 ± 3.00 |
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. They have shown efficacy in reducing inflammation markers in various in vitro models, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
The interaction of the benzylsulfanyl group with thiol-containing proteins may influence neuroprotective pathways, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease . Studies on related compounds indicate that they can modulate neuroinflammation and provide protective effects against oxidative stress in neuronal cells.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The pyrazole and thiophene rings may interact with various enzymes or receptors, modulating their activity.
- Modification of Protein Function : The benzylsulfanyl group can form adducts with thiols in proteins, leading to functional changes that may underlie its biological effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A study highlighted the antioxidant capacity of pyrazole derivatives, showing significant radical scavenging activities that could be leveraged for therapeutic applications .
- Another investigation into the anti-inflammatory properties of thiophene-containing compounds revealed promising results in reducing cytokine production in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
